(4-Aminophenyl)(thiomorpholino)methanone

Descripción

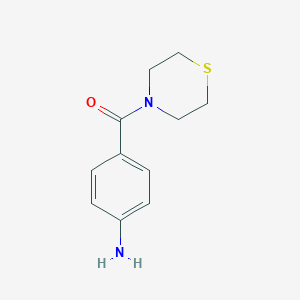

Structure

2D Structure

Propiedades

IUPAC Name |

(4-aminophenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDBUOPLZVNRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267446 | |

| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874831-37-5 | |

| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874831-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)-4-thiomorpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes Overview

(4-Aminophenyl)(thiomorpholino)methanone features a thiomorpholine ring conjugated to a 4-aminophenyl group via a ketone bridge. Its synthesis typically involves coupling reactions between functionalized benzoyl derivatives and thiomorpholine, followed by selective functional group transformations. Key challenges include achieving regioselective amination, managing the reactivity of sulfur-containing intermediates, and optimizing yields for industrial-scale production.

Method 1: Amide Coupling via Carbodiimide-Mediated Activation

This approach adapts methodologies from the synthesis of structurally analogous morpholine derivatives . The protocol involves:

Reagents and Conditions

-

Starting Materials : 4-Aminobenzoic acid, thiomorpholine

-

Coupling Agent : TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

-

Base : DIPEA (N,N-diisopropylethylamine)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : Room temperature (25°C)

-

Reaction Time : 24 hours

Procedure

-

Dissolve 4-aminobenzoic acid (1.1 equiv) in DCM.

-

Add DIPEA (2.2 equiv) to deprotonate the carboxylic acid.

-

Introduce TBTU (1.1 equiv) to activate the carboxyl group.

-

Add thiomorpholine (1.0 equiv) dropwise under nitrogen.

-

Stir until completion, followed by aqueous workup (washing with K₂CO₃ and water).

-

Purify via column chromatography (silica gel, DCM:MTBE = 10:1).

Yield : 96% (adapted from analogous synthesis in ).

Advantages : High atom economy, mild conditions, and compatibility with acid-sensitive groups.

Limitations : Requires expensive coupling reagents and rigorous anhydrous conditions.

Method 2: Nitro Reduction and Acylative Cyclization

Drawing from rivaroxaban intermediate syntheses , this method leverages nitro-to-amine reduction followed by acyl chloride coupling:

Reagents and Conditions

-

Starting Material : 4-Nitrobenzoyl chloride

-

Reduction Catalyst : Palladium on carbon (Pd/C)

-

Hydrogen Source : H₂ gas (1–5 bar)

-

Solvent : Ethanol

-

Cyclization Agent : Chloroacetyl chloride

-

Base : Potassium carbonate

Procedure

-

Hydrogenate 4-nitrobenzoyl chloride in ethanol with Pd/C (70°C, 5 bar H₂) to obtain 4-aminobenzoic acid.

-

React with chloroacetyl chloride in toluene under basic conditions to form 4-(chloroacetyl)aminobenzoic acid.

-

Cyclize with thiomorpholine in acetonitrile (reflux, 12 hours).

Yield : 82–85% (based on analogous protocols in ).

Advantages : Scalable, uses cost-effective starting materials.

Limitations : Requires high-pressure hydrogenation and hazardous acyl chlorides.

Method 3: Oxoammonium-Catalyzed Oxidation

Inspired by morpholinone syntheses , this method employs TEMPO-catalyzed oxidation:

Reagents and Conditions

-

Starting Material : 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

-

Oxidizing Agent : Sodium hypochlorite (NaClO)

-

Catalyst : TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl

-

Solvent : Water:DCM biphasic system

-

pH : 8–12

Procedure

-

Oxidize 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide with NaClO/TEMPO.

-

Reduce the nitro group to amine using Pd/C in methanol.

-

Cyclize with thiomorpholine under basic conditions.

Advantages : Avoids nitration steps, environmentally friendly.

Limitations : Moderate yield, requires phase-transfer catalysis.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 96 | 85 | 52 |

| Reaction Time | 24 hours | 48 hours | 36 hours |

| Cost | High | Moderate | Low |

| Safety | Mild | Hazardous | Moderate |

| Scalability | Lab-scale | Industrial | Pilot-scale |

Key Observations :

-

Method 1 offers the highest yield but is cost-prohibitive for large-scale applications.

-

Method 2 balances cost and scalability but involves hazardous intermediates.

-

Method 3 is environmentally sustainable but requires yield optimization.

Industrial-Scale Optimization Strategies

Análisis De Reacciones Químicas

Types of Reactions

(4-Aminophenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Aplicaciones Científicas De Investigación

(4-Aminophenyl)(thiomorpholino)methanone has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of (4-Aminophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Key Insights

- Electronic Effects : The thiomorpholine sulfur atom increases electron density on the carbonyl group compared to morpholine, as evidenced by upfield shifts in $^{13}$C-NMR (e.g., δ 170.9 vs. δ 168.1 in chlorophenyl derivatives ).

- Synthetic Flexibility: Thiomorpholino methanones are synthesized efficiently via reductive amination (87–97% yields ), enabling rapid diversification of aryl substituents.

Actividad Biológica

(4-Aminophenyl)(thiomorpholino)methanone, with the molecular formula , is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a 4-aminophenyl group linked to a thiomorpholino moiety, which enhances its chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 222.31 g/mol |

| CAS Number | 874831-37-5 |

| InChI Key | GJDBUOPLZVNRRN-UHFFFAOYSA-N |

This compound's unique thiomorpholino group is responsible for its distinct chemical reactivity and biological activity compared to related compounds like (4-Aminophenyl)(morpholino)methanone.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interactions with specific molecular targets, potentially leading to the modulation of key biochemical pathways.

Antimicrobial Activity

Studies have shown that derivatives of thiomorpholine exhibit significant antimicrobial properties. The presence of the thiomorpholino group in this compound enhances its efficacy against a range of pathogens. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit bacterial growth, with promising results indicating potential use as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. In vitro studies using cancer cell lines such as HepG2 have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .

Key Findings from Case Studies:

- In vitro Cytotoxicity: The compound showed IC50 values comparable to established chemotherapeutics, indicating strong cytotoxic effects on cancer cells.

- Mechanistic Insights: It was found to activate antioxidant defense mechanisms, enhancing levels of catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH) in treated cells .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Specifically, it may inhibit pathways such as PI3K/AKT, which are crucial for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (4-Aminophenyl)(morpholino)methanone | Moderate | Low |

| (4-Aminophenyl)(piperidino)methanone | Low | Moderate |

| This compound | High | High |

This table illustrates that the thiomorpholino variant exhibits superior biological activities compared to its analogs.

Q & A

Basic: What synthetic methodologies are optimal for preparing (4-aminophenyl)(thiomorpholino)methanone, and how can reaction yields be improved?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key strategies include:

- Iron-mediated reduction : Using iron powder (12 mmol) and NHCl (15 mmol) in 95% ethanol under reflux, achieving yields of 85–94% for analogous thiomorpholine derivatives .

- One-pot amide coupling : Employing trimethylsilyl azide and thiomorpholine in DMSO or DMF, with yields up to 85% for structurally similar compounds .

Optimization Tips :- Use acetic acid as a catalyst to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC to minimize byproduct formation.

Example Data :

| Reaction Condition | Yield | Reference |

|---|---|---|

| Fe/NHCl in ethanol | 88–94% | |

| One-pot coupling in DMF | 85% |

Basic: How should researchers characterize this compound, and what spectral data are critical?

Answer:

Essential characterization techniques include:

- H/C NMR : Key peaks for thiomorpholine derivatives:

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 298.1014) .

Methodological Note : Use deuterated DMSO or CDCl for solubility; optimize decoupling parameters to resolve overlapping signals.

Basic: What safety protocols are recommended for handling this compound?

Answer:

Based on MSDS data for analogous compounds:

- Hazards : Harmful via inhalation, skin contact, or ingestion .

- Protective Measures :

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can researchers design bioactivity studies for this compound derivatives?

Answer:

Focus on structure-activity relationship (SAR) studies:

- Target Selection : Prioritize kinases (e.g., TRK) or epigenetic regulators (e.g., ATAD2) based on structural analogs showing antitumor activity .

- In Vitro Assays :

- Use BT-549 or similar cell lines for cytotoxicity screening (IC determination).

- Evaluate enzyme inhibition via fluorescence polarization or ADP-Glo™ assays .

Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends.

Advanced: How do solvent and temperature affect the molecular interactions of this compound in solution?

Answer:

Study physicochemical properties via:

- Ultrasonic velocity (U) and density (ρ) : Measure in DMSO/DMF at 298–318 K to assess solute-solvent interactions. For example, increased U at higher temperatures suggests weakened intermolecular forces .

- Thermodynamic Parameters : Calculate adiabatic compressibility and free volume to infer hydrogen bonding or van der Waals interactions .

Advanced: What strategies resolve contradictions in synthetic yields reported across studies?

Answer:

- Variable Analysis : Compare catalyst systems (e.g., Fe vs. Pd), solvents (ethanol vs. DMF), and reaction times.

- Case Study : Iron-mediated reductions yield 88–94% , while one-pot methods yield 85% due to differing intermediate stability.

Recommendation : Replicate conditions from high-yield protocols and systematically vary one parameter (e.g., solvent polarity) to identify optimal settings.

Advanced: How can purity and stability be assessed under varying storage conditions?

Answer:

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients; monitor for degradation peaks over time.

- Stability Studies :

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Recrystallization : Use DMF/ethanol mixtures (7:3 v/v) to remove iron residues .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for intermediates .

Advanced: How can researchers leverage computational tools to predict the compound’s bioactivity?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with TRK or ATAD2 binding pockets .

- QSAR Models : Train on datasets of thiomorpholine derivatives to predict IC values based on logP or polar surface area.

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

- Matrix Interference : Use SPE (C18 cartridges) to isolate the compound from biological samples.

- LC-MS/MS : Optimize MRM transitions (e.g., m/z 298 → 154) for selective detection in plasma or tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.